molecular formula C8H12S2 B8078775 Iso-propyl (5-methyl-2-thienyl) sulfide

Iso-propyl (5-methyl-2-thienyl) sulfide

Cat. No.: B8078775
M. Wt: 172.3 g/mol
InChI Key: LDPJPIOIJWSAHX-UHFFFAOYSA-N
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Description

Iso-propyl (5-methyl-2-thienyl) sulfide is an organic compound that belongs to the class of thienyl sulfides It is characterized by the presence of an iso-propyl group attached to a 5-methyl-2-thienyl moiety through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iso-propyl (5-methyl-2-thienyl) sulfide typically involves the reaction of 5-methyl-2-thiophenol with iso-propyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the halide from the iso-propyl halide to form the desired sulfide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: this compound can participate in substitution reactions, where the iso-propyl group or the thienyl moiety can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted thienyl sulfides.

Scientific Research Applications

Iso-propyl (5-methyl-2-thienyl) sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to sulfur-containing biomolecules and their interactions within biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments that involve sulfur-containing compounds.

    Industry: this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Iso-propyl (5-methyl-2-thienyl) sulfide depends on the specific context in which it is used. In chemical reactions, the sulfur atom can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with proteins, enzymes, or other biomolecules through its sulfur-containing moiety, potentially affecting their function or activity.

Comparison with Similar Compounds

Iso-propyl (5-methyl-2-thienyl) sulfide can be compared with other thienyl sulfides and sulfur-containing organic compounds. Similar compounds include:

  • Methyl (5-methyl-2-thienyl) sulfide
  • Ethyl (5-methyl-2-thienyl) sulfide
  • Propyl (5-methyl-2-thienyl) sulfide

Uniqueness: this compound is unique due to the presence of the iso-propyl group, which can influence its reactivity and interactions compared to other alkyl-substituted thienyl sulfides. The specific arrangement of the iso-propyl group may also affect the compound’s physical properties, such as boiling point and solubility.

Properties

IUPAC Name

2-methyl-5-propan-2-ylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S2/c1-6(2)9-8-5-4-7(3)10-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPJPIOIJWSAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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